![molecular formula C7H4BrNOS B12862832 2-Bromobenzo[d]oxazole-6-thiol](/img/structure/B12862832.png)
2-Bromobenzo[d]oxazole-6-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromobenzo[d]oxazole-6-thiol is a heterocyclic compound that features a benzoxazole ring substituted with a bromine atom at the 2-position and a thiol group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]oxazole-6-thiol typically involves the reaction of 2-aminophenol with thiourea to form benzoxazole-2-thiol, which is then brominated at the 2-position. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromobenzo[d]oxazole-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogen-substituted benzoxazole.
Substitution: Various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
2-Bromobenzo[d]oxazole-6-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial communication.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Bromobenzo[d]oxazole-6-thiol involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, thereby disrupting their communication and reducing virulence . In anticancer applications, it may interfere with cellular pathways that regulate cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Benzo[d]oxazole-2-thiol: Lacks the bromine substitution, which may affect its reactivity and biological activity.
2-Chlorobenzo[d]oxazole-6-thiol: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.
Uniqueness: 2-Bromobenzo[d]oxazole-6-thiol is unique due to the presence of both a bromine atom and a thiol group, which confer distinct reactivity and potential for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C7H4BrNOS |
|---|---|
Poids moléculaire |
230.08 g/mol |
Nom IUPAC |
2-bromo-1,3-benzoxazole-6-thiol |
InChI |
InChI=1S/C7H4BrNOS/c8-7-9-5-2-1-4(11)3-6(5)10-7/h1-3,11H |
Clé InChI |
VOBFPVIFGZZQPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S)OC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


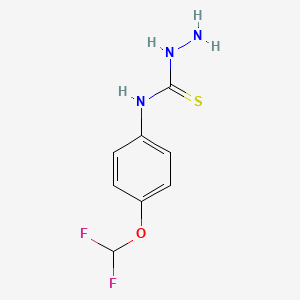
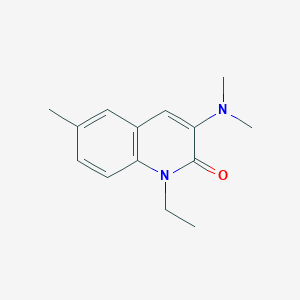


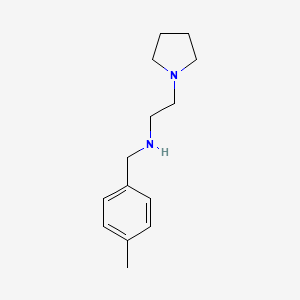
![3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12862770.png)
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12862775.png)
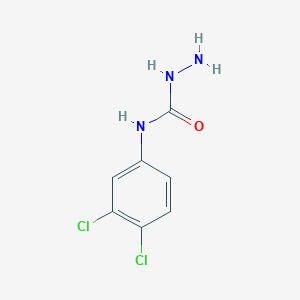
![4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12862786.png)
![6-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12862789.png)


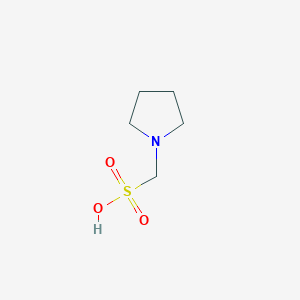
![2-Bromo-4-ethylbenzo[d]oxazole](/img/structure/B12862837.png)
